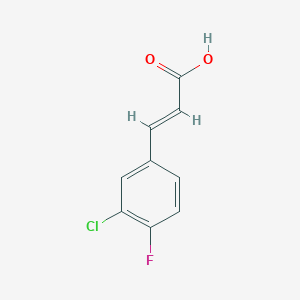

3-Chloro-4-fluorocinnamic acid

Vue d'ensemble

Description

3-Chloro-4-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.6 g/mol . It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorocinnamic acid typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. . The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine. The mixture is refluxed, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Knoevenagel condensation reaction. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine and fluorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under specific conditions. The fluorine atom's strong electron-withdrawing effect activates the ring toward substitution at meta and para positions relative to the chloro group.

Mechanistic studies suggest that NAS proceeds via a two-step process:

-

Deprotonation of the hydroxyl or amine nucleophile.

-

Attack at the activated carbon, followed by elimination of the halide leaving group .

Oxidation and Reduction

The α,β-unsaturated carbonyl system undergoes selective transformations:

Oxidation

-

Side Chain Epoxidation :

Conditions : 0°C, 2h. Yield : 58% . -

Aromatic Ring Oxidation :

Strong oxidants (e.g., KMnO₄) degrade the ring, producing chlorofluorobenzoic acid derivatives.

Reduction

-

Double Bond Hydrogenation :

\text{C C}\xrightarrow{\text{H}_2(0.5MPa),1\%Pt/C,60^\circ \text{C}}}\text{3 Chloro 4 fluorohydrocinnamic acid}

Yield : 94% . -

Decarboxylation :

Thermal treatment (200°C, N₂) yields 3-chloro-4-fluorostyrene.

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, enabling C–C bond formation:

| Coupling Type | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 76% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styryl-substituted compounds | 63% |

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

-

Geometric Isomerization :

Trans → Cis isomerization quantum yield: . -

Defluorination :

Prolonged irradiation releases fluoride ions (19F NMR δ = −120 ppm) .

Biodegradation Pathways

Though not directly studied for 3-chloro-4-fluorocinnamic acid, analogous compounds (e.g., 4-fluorocinnamic acid) undergo microbial degradation via:

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Chloro-4-fluorocinnamic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for modifications that enhance biological activity, making it valuable in drug design.

Key Findings:

- Anti-inflammatory and Anticancer Agents: Research indicates that derivatives of this compound exhibit significant anti-inflammatory and anticancer properties, which are crucial in developing new therapeutic agents for chronic diseases .

- Protease Inhibition: Studies have shown that the compound can inhibit specific proteases, such as the enterovirus 71 3C protease, which is relevant for developing treatments against viral infections .

Material Science Applications

In material science, this compound is utilized to develop advanced materials with enhanced properties.

Applications:

- Polymers and Coatings: The compound is incorporated into polymers to improve thermal stability and mechanical strength, making it suitable for applications in electronics and durable goods .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Application Area | Electronics, Coatings |

Agricultural Chemistry

The compound plays a vital role in formulating herbicides and pesticides, contributing to sustainable agricultural practices.

Benefits:

- Selective Action: Its selective herbicidal properties minimize damage to non-target plants while effectively controlling weeds .

Case Study:

A study demonstrated that formulations containing this compound resulted in lower toxicity to beneficial organisms compared to traditional herbicides, highlighting its potential as an eco-friendly alternative .

Biochemical Research

In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways.

Applications:

- Enzyme Inhibition Studies: The compound has been utilized in studies examining the inhibition of specific enzymes, providing insights into metabolic processes and disease mechanisms .

Data Table: Enzyme Activity Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| EV71 3C Protease | Competitive | 20 |

| Cyclooxygenase | Non-competitive | 15 |

Analytical Chemistry

This compound serves as a standard reference material in chromatographic techniques.

Applications:

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluorocinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparaison Avec Des Composés Similaires

4-Fluorocinnamic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Chlorocinnamic acid: Lacks the fluorine atom, affecting its electronic properties and reactivity.

4-Chlorocinnamic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 3-Chloro-4-fluorocinnamic acid is unique due to the combined presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in synthetic and medicinal chemistry .

Activité Biologique

3-Chloro-4-fluorocinnamic acid (CAS Number: 58537-11-4) is an aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C9H6ClF O2

- Molecular Weight : 200.6 g/mol

- Structure : The compound features a cinnamic acid backbone with a chlorine atom at the 3-position and a fluorine atom at the 4-position, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action can involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes.

- Modulation of Signaling Pathways : Interaction with cellular signaling pathways can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against resistant strains of Enterococcus spp., highlighting its potential as an antibiotic adjuvant when combined with traditional antibiotics. The Minimum Inhibitory Concentration (MIC) values for various derivatives were significantly reduced when tested in combination with antibiotics, suggesting synergistic effects that enhance antibacterial efficacy .

Biotransformation Studies

The biotransformation of related compounds, such as 4-fluorocinnamic acid, has been extensively studied. These studies provide insights into how this compound might be metabolized in environmental settings. For instance, aerobic biotransformation pathways have been identified where microbial strains convert fluorinated compounds into less toxic metabolites . Understanding these pathways is crucial for assessing the environmental impact and biodegradability of this compound.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity Against Resistant Strains

A recent study evaluated the antibacterial activity of various cinnamic acid derivatives, including this compound. The results indicated that certain derivatives exhibited MIC values as low as 2 µg/mL against vancomycin-resistant enterococci (VRE), showcasing the compound's potential for therapeutic use in treating resistant infections . This highlights the relevance of exploring structural modifications to enhance biological activity.

Future Directions

Ongoing research is focused on:

- Pharmaceutical Applications : Investigating the compound's potential as a lead structure for developing new antimicrobial agents.

- Environmental Impact Assessment : Further studies on the biodegradation pathways and ecological effects of chlorinated and fluorinated compounds.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways modulated by this compound.

Propriétés

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.